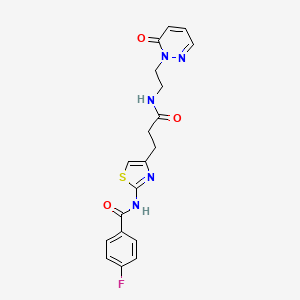
4-fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic organic compound often investigated for its potential pharmacological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
科学的研究の応用
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide is explored in various fields:
Chemistry: : Its unique structure makes it a suitable candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : Investigated for its ability to interact with biological macromolecules, such as proteins and nucleic acids.
Medicine: : Potential therapeutic applications due to its interaction with specific molecular targets. Studies often focus on its effects on cancer cells, bacterial infections, and other diseases.
Industry: : Utilized in the development of new materials and as a precursor in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction involving the preparation of intermediate compounds. Typically, the synthesis begins with the formation of the thiazole ring, followed by the incorporation of the benzamide moiety and subsequent fluorination.
Formation of Thiazole Ring: : The starting materials might include a halogenated benzene derivative and a thioamide. These react under conditions of cyclization to form the thiazole ring.
Incorporation of Benzamide Moiety: : A subsequent step involves the reaction of the thiazole intermediate with an isocyanate derivative to form the benzamide structure.
Fluorination: : The final step introduces the fluorine atom, usually through a nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the synthesis might be optimized to improve yield and reduce production costs. Continuous flow synthesis and the use of catalysis are common strategies to scale up the production efficiently. Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial in industrial settings.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound may undergo oxidation reactions, particularly at the thiazole ring or the pyridazinone moiety.
Reduction: : Reduction reactions can occur at the carbonyl groups present in the structure.
Substitution: : Both electrophilic and nucleophilic substitution reactions can take place, given the presence of reactive sites in the molecule.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction Reagents: : Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: : Halogenating agents (e.g., N-bromosuccinimide), Amines for nucleophilic substitutions
Major Products Formed
The reactions typically result in various functionalized derivatives of the original compound, each with potentially different biological activities.
作用機序
Molecular Targets and Pathways
The compound's mechanism of action is often related to its ability to bind to specific enzymes or receptors. For instance:
Enzyme Inhibition: : May act as an inhibitor for certain enzymes involved in disease pathways.
Receptor Binding: : Potential to bind to receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Fluoro-N-(3-oxopropyl)thiazol-2-yl)benzamide
N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide
4-Fluoro-N-(4-(2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide
Uniqueness
4-Fluoro-N-(4-(3-oxo-3-((2-(6-oxopyridazin-1(6H)-yl)ethyl)amino)propyl)thiazol-2-yl)benzamide stands out due to the specific placement of the fluorine atom, which can significantly impact its biological activity and chemical reactivity compared to its non-fluorinated analogs.
特性
IUPAC Name |
4-fluoro-N-[4-[3-oxo-3-[2-(6-oxopyridazin-1-yl)ethylamino]propyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O3S/c20-14-5-3-13(4-6-14)18(28)24-19-23-15(12-29-19)7-8-16(26)21-10-11-25-17(27)2-1-9-22-25/h1-6,9,12H,7-8,10-11H2,(H,21,26)(H,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZVPFUHVGUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

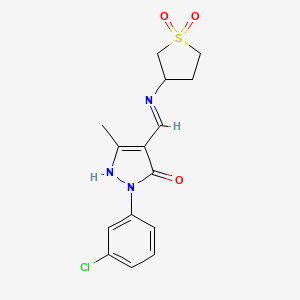
![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)
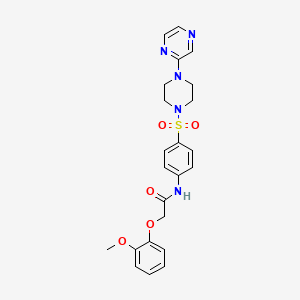
![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)

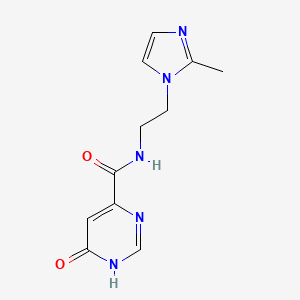
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
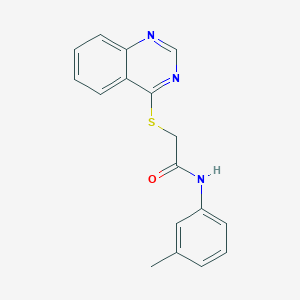
![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)
![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanol](/img/structure/B2994366.png)
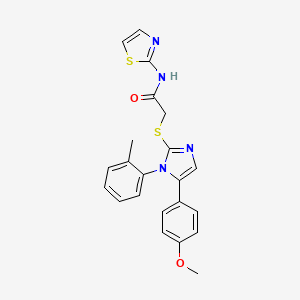

![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)
